molecular formula C17H16FN5OS B12150363 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)aceta mide

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)aceta mide

Cat. No.: B12150363
M. Wt: 357.4 g/mol
InChI Key: SANLRAPGNATWNP-UHFFFAOYSA-N
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Description

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursorsThe final step involves the acylation of the triazole derivative with 2-fluorophenyl acetic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the fluorophenyl group can enhance the compound’s binding affinity and selectivity. The acetamide moiety may contribute to the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-fluorophenyl)acetamide is unique due to the combination of its triazole ring, fluorophenyl group, and acetamide moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C17H16FN5OS

Molecular Weight

357.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C17H16FN5OS/c1-11-6-8-12(9-7-11)16-21-22-17(23(16)19)25-10-15(24)20-14-5-3-2-4-13(14)18/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

SANLRAPGNATWNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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